molecular formula C8H14ClN3O B1419439 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 795310-80-4

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1419439
CAS No.: 795310-80-4
M. Wt: 203.67 g/mol
InChI Key: STSYIKRBUQPSKZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its pharmacological properties are being explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)anilines

  • N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

  • [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid

Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride stands out due to its specific structural features and reactivity profile. Its methyl group at the 3-position of the oxadiazole ring contributes to its unique chemical properties, making it distinct from other oxadiazole derivatives.

Properties

IUPAC Name

3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSYIKRBUQPSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795310-80-4
Record name 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Crude tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (5.73 g, 21.3 mmol) was dissolved in MeOH (100 mL) and a premixed solution of acetyl chloride (1.53 mL, 42.8 mmol) in MeOH (10 mL) was added and the mixture heated to 60° C. for 1 hour, then the solvents were evaporated and the resultant gum triturated with dichloromethane/diethyl ether (1:1) to give a cream solid which was filtered, washed with diethyl ether and dried, to give the title compound as a solid (1.98 g, 55% yield); MS: 168 (MH+).
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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